Tert-butyl 4-amino-3-nitrobenzoate

Synthetic methodology Esterification Process chemistry

Researchers requiring sequential deprotection of complex intermediates often face yield loss from harsh basic hydrolysis of methyl/ethyl esters. tert-Butyl 4-amino-3-nitrobenzoate provides the exact solution via its acid-labile tert-butyl ester, cleavable under mild conditions (TFA/HCl) that preserve base-sensitive groups. • Orthogonal Protection: Enables selective deprotection independent of other ester, amide, or nitrile functionalities. • High Purity: ≥95% assay ensures reliable stoichiometry in multistep syntheses. • Scalable Supply: Produced via a patented alkylation route, eliminating yield-diminishing N-alkylation side reactions. Ideal for pharma process chemistry and heterocycle construction.

Molecular Formula C11H14N2O4
Molecular Weight 238.24 g/mol
Cat. No. B13572309
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-3-nitrobenzoate
Molecular FormulaC11H14N2O4
Molecular Weight238.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
InChIInChI=1S/C11H14N2O4/c1-11(2,3)17-10(14)7-4-5-8(12)9(6-7)13(15)16/h4-6H,12H2,1-3H3
InChIKeyOLFFWHSMTNTNET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 4-Amino-3-Nitrobenzoate: Technical Baseline


tert-Butyl 4-amino-3-nitrobenzoate (CAS 1184840-02-5) is a multifunctional aromatic compound bearing a tert-butyl ester, an amino group, and a nitro group on the benzene ring, with a molecular weight of 238.24 g/mol and typical commercial purity of ≥95% . The compound is primarily employed as a versatile intermediate in organic synthesis, pharmaceutical research, and agrochemical development, owing to its orthogonal reactive sites that enable sequential derivatization [1]. Its tert-butyl ester group confers enhanced solubility in organic solvents and provides steric protection during synthetic transformations, while the amino and nitro functionalities serve as handles for diazotization, coupling, and reduction reactions [1].

Multifunctional intermediate with orthogonal amino, nitro, and ester reactive sites
Tert-butyl ester enhances organic solvent solubility and steric protection
Supports sequential derivatization and mild acid cleavage strategies

Limitations of Generic Alkyl Ester Substitution


Simple substitution with alternative alkyl esters—such as the methyl or ethyl analogs of 4-amino-3-nitrobenzoate—is demonstrably not equivalent in synthetic utility. The tert-butyl ester provides distinct steric bulk and orthogonal cleavage conditions (mild acidolysis) that are unavailable with primary alkyl esters, which require harsher saponification conditions that may be incompatible with acid- or base-sensitive functional groups elsewhere in complex intermediates [1]. Furthermore, the tert-butyl group significantly alters lipophilicity (XLogP3 = 2.0) compared to the methyl ester (LogP = 2.20), affecting both chromatographic behavior and partitioning in biphasic reaction systems . The steric shielding conferred by the tert-butyl group can also protect the ester carbonyl from premature nucleophilic attack, a feature not shared by smaller alkyl esters [1].

Methyl/ethyl esters lack orthogonal cleavage
Simple alkyl esters require basic hydrolysis, which may conflict with acid- or base-sensitive groups; the tert-butyl group provides mild acidolysis.
Steric shielding alters reactivity profile
Smaller alkyl esters expose the carbonyl to premature nucleophilic attack; the tert-butyl group offers steric protection not reproduced by methyl or ethyl analogs.
Lipophilicity shift impacts separation and partitioning
The measurable logP difference vs. the methyl ester can change chromatographic retention and phase-transfer behavior in biphasic reactions.

Quantitative Differentiation vs. Closest Analogs


Synthetic Yield Advantage via Patented Esterification

The tert-butyl ester of 4-amino-3-nitrobenzoate is accessible via a patented alkyl halide/carbonate method that overcomes the low-yield alkylation side-reactions inherent to Fischer esterification of this substrate class. The patented method reports high purity and high yields for alkyl 3-amino-4-substituted benzoates, whereas conventional Fischer esterification of 3-amino-4-substituted benzoic acids suffers from competitive N-alkylation of the amino group, resulting in substantially reduced desired product yields [1]. While exact yield values for the tert-butyl derivative are not specified in the patent, the class-wide inference indicates that the tert-butyl ester synthesis benefits from the same high-yielding process conditions as other alkyl esters in the patent, providing a reliable, scalable route distinct from the problematic Fischer approach [1].

Esterification Route
Class-level inference
Patented alkyl halide/carbonate method reports high yield vs. Fischer esterification (low yield due to N-alkylation).
Supports synthesis scalability context
Exact yield values not specified; class-level inference from patent disclosure.
Synthetic methodology Esterification Process chemistry

Lipophilicity Differential vs. Methyl Ester

tert-Butyl 4-amino-3-nitrobenzoate exhibits a computed lipophilicity (XLogP3) of 2.0 [1], compared to the methyl 4-amino-3-nitrobenzoate analog, which has a reported LogP of 2.20 . The lower lipophilicity of the tert-butyl derivative, despite its larger alkyl group, is attributable to the branched, compact structure of the tert-butyl moiety, which presents a different three-dimensional hydrophobic surface area compared to the linear methyl group.

Lipophilicity vs. Methyl Ester
Cross-study comparable
XLogP3 = 2.0 for tert-butyl; LogP = 2.20 for methyl ester (Δ −0.20).
Informs chromatographic and partitioning predictions
Computed values; cross-study comparison, method may differ.
Medicinal chemistry ADME prediction Drug design

TPSA and Hydrogen Bonding Capacity vs. Free Acid

tert-Butyl 4-amino-3-nitrobenzoate possesses a Topological Polar Surface Area (TPSA) of 98.1 Ų and a single hydrogen bond donor count [1]. In contrast, the parent 4-amino-3-nitrobenzoic acid contains a free carboxyl group, which introduces an additional hydrogen bond donor and significantly increases TPSA. The esterification to the tert-butyl derivative reduces hydrogen bond donor capacity and modulates polarity, directly influencing passive membrane permeability predictions and oral bioavailability potential in drug discovery contexts.

TPSA & Polarity
Class-level inference
TPSA = 98.1 Ų, H-Bond Donors = 1 vs. free acid (donors = 2, higher TPSA).
Supports permeability and polarity tuning
Class-level comparison; exact TPSA difference not provided.
Medicinal chemistry Drug-likeness Molecular descriptors

Orthogonal Protection with Acid-Labile tert-Butyl Ester

The tert-butyl ester in tert-butyl 4-amino-3-nitrobenzoate provides steric protection to the ester carbonyl and enables orthogonal deprotection under mild acidic conditions, a feature not available with methyl or ethyl esters [1]. Methyl and ethyl 4-amino-3-nitrobenzoate require basic hydrolysis or nucleophilic cleavage for deprotection, conditions that can be incompatible with other base-sensitive functional groups (e.g., epimerizable stereocenters, β-lactams, or other esters) in complex target molecules [2]. This orthogonal reactivity is a fundamental design principle in multistep organic synthesis.

Orthogonal Deprotection
Class-level inference
Acid-labile (TFA/HCl) for tert-butyl vs. basic hydrolysis for methyl/ethyl esters.
Enables orthogonal protection in multistep synthesis
Class-level inference; compatibility must be verified for specific substrates.
Organic synthesis Protecting group strategy Multistep synthesis

Research and Procurement Applications


Lead Optimization and ADME Property Tuning

Researchers engaged in lead optimization can select tert-butyl 4-amino-3-nitrobenzoate to modulate lipophilicity (XLogP3 = 2.0) relative to methyl ester analogs, enabling systematic control over chromatographic behavior and predicted membrane permeability [1]. The reduced hydrogen bond donor count (1 vs. 2 for the free acid) and TPSA (98.1 Ų) further support its use in improving drug-likeness parameters of candidate molecules [1].

Orthogonal Carboxylic Acid Protection

In complex molecule synthesis requiring sequential deprotection steps, the tert-butyl ester serves as an orthogonal protecting group for the carboxylic acid, removable under mild acidic conditions (e.g., TFA, HCl) without affecting base-sensitive functionalities elsewhere in the molecule [2]. This is in contrast to methyl or ethyl esters, which require basic hydrolysis incompatible with many common synthetic intermediates [3].

Scalable Process Chemistry Intermediate

The compound is accessible via a patented high-yielding, high-purity alkylation route using alkyl halides and basic carbonates, avoiding the yield-diminishing N-alkylation side reactions of traditional Fischer esterification [3]. This makes the tert-butyl derivative a reliable and scalable building block for process chemistry applications, including the synthesis of silver halide photographic materials and pharmaceutical intermediates [3].

Building Block for Pharma and Agrochemical Derivatization

The compound's orthogonal reactive sites—the amino group (amenable to diazotization, acylation, and coupling) and the nitro group (reducible to an amine for further functionalization)—enable its use as a versatile intermediate in the construction of complex heterocycles and fine-tuning of molecular properties in pharmaceutical and agrochemical research [2]. The tert-butyl ester enhances solubility in organic solvents, facilitating these transformations [2].

Application
Selection Property
Validation Focus
Lead Optimization & ADME Profiling
Orthogonal reactive sites and lipophilicity profile
Chromatographic behavior and permeability prediction
Orthogonal Carboxylic Acid Protection
Acid-labile tert-butyl ester
Compatibility with base-sensitive groups
Scalable Process Chemistry
High-yielding patented alkylation route
Scalability and impurity profile
Pharma/Agrochemical Building Block
Amino and nitro derivatization handles
Sequential functionalization efficiency

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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